
N-(3,5-dimethylphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(3,5-dimethylphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine” is a thiophene derivative. Thiophenes are aromatic compounds that contain a five-membered ring with four carbon atoms and one sulfur atom . The “3,5-dimethylphenyl” part of the name suggests that the compound has a phenyl group (a ring of six carbon atoms, like in benzene) with methyl groups (CH3) attached to the 3rd and 5th carbon atoms of the ring. The “1,1-dioxo-2,3-dihydro” part indicates that the compound contains a thiophene ring with two oxygen atoms attached to the first carbon atom and that the thiophene ring is in a partially reduced state (dihydro).
Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy. Unfortunately, without specific data on “N-(3,5-dimethylphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine”, I can’t provide a detailed molecular structure analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as its melting point, boiling point, solubility, and reactivity. These properties can be determined experimentally or predicted based on the compound’s structure .Scientific Research Applications
Advanced Oxidation Processes for Degradation of Nitrogen-containing Compounds
Degradation of Nitrogen-containing Hazardous Compounds Using Advanced Oxidation Processes : Nitrogen-containing amino and azo compounds are prevalent in textile, agricultural, and chemical industries. Their resistance to conventional degradation processes poses environmental risks. Advanced Oxidation Processes (AOPs) have shown effectiveness in mineralizing these compounds, enhancing water treatment schemes. This review focuses on the degradation of aromatic amines, aliphatic amines, N-containing dyes, and N-containing pesticides using AOPs, highlighting the efficacy of ozone and Fenton processes and the potential of cavitation as a cost-reducing pre-treatment method. Hybrid methods tailored for specific effluents offer synergistic effects for efficient compound degradation (Bhat & Gogate, 2021).
Kinetics and Mechanisms of Nitrosamine Formation and Destruction
Kinetics and Mechanism of Formation and Destruction of N-nitrosodimethylamine in Water : This paper provides an overview of N-nitrosodimethylamine (NDMA) formation and destruction mechanisms in water, including the kinetics of reactions with disinfectants. It discusses the reactions of NDMA precursors with various oxidants, proposing mechanisms involving electron transfers and emphasizing the importance of understanding these processes for water treatment and safety (Sharma, 2012).
Reductive Amination and Catalysts
Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen : This review summarizes research on reductive amination using hydrogen as a reducing agent, highlighting the progress in catalysts based on earth-abundant metals. Reductive amination is crucial for synthesizing primary, secondary, and tertiary alkyl amines, key functional groups in pharmaceuticals, agrochemicals, and materials. The review stresses the importance of optimizing conditions for efficient degradation and synthesis processes (Irrgang & Kempe, 2020).
Environmental Fate of Nitrogen-containing Compounds
Environmental Fate of Alkylphenols and Alkylphenol Ethoxylates : This review discusses the environmental impact of alkylphenol ethoxylates (APEs) and their degradation products, such as alkylphenols (APs), which can disrupt endocrine functions in wildlife and humans. The paper covers physicochemical properties, environmental levels, degradation rates, and impacts on health, highlighting the need for comprehensive studies to understand and mitigate the effects of these compounds (Ying, Williams, & Kookana, 2002).
Safety And Hazards
Future Directions
The future directions for research on a compound depend on its potential applications. For example, if the compound has bioactive properties, it could be studied as a potential drug. If it has unique physical or chemical properties, it could be studied for potential uses in materials science or other fields .
properties
IUPAC Name |
N-(3,5-dimethylphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2S/c1-9-5-10(2)7-12(6-9)13-11-3-4-16(14,15)8-11/h3-7,11,13H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYZGGWJYDJWIFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2CS(=O)(=O)C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethylphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

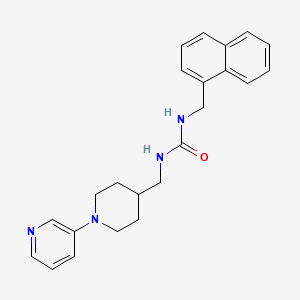
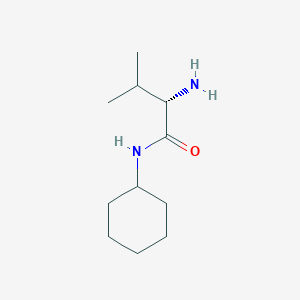
![N-(4-chlorophenyl)-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-(phenylsulfonyl)butanamide](/img/structure/B2888967.png)
![(E)-N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide](/img/structure/B2888971.png)
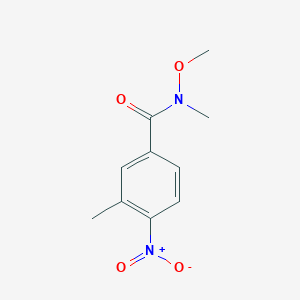

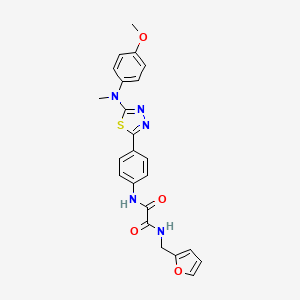
![9-Methyl-2-prop-2-ynylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2888976.png)
![[2-Methyl-4-(piperidin-1-ylsulfonyl)phenoxy]acetic acid](/img/structure/B2888978.png)
![1-(4-(6-(Benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)piperazin-1-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one](/img/structure/B2888979.png)
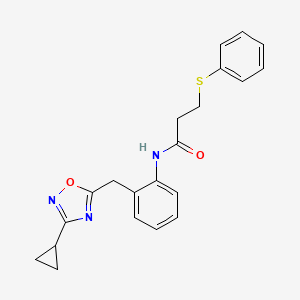
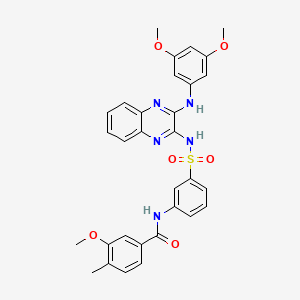
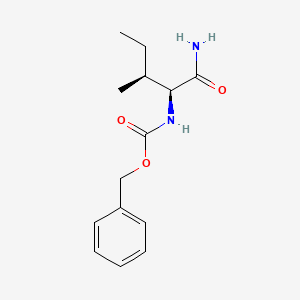
![4-(benzenesulfonyl)-2-(2-fluorophenyl)-N-[(furan-2-yl)methyl]-1,3-oxazol-5-amine](/img/structure/B2888986.png)